1,3-Diiodo-5,5-dimethylhydantoin
Overview
Description
1,3-Diiodo-5,5-dimethylhydantoin (DIH) is a chemical reagent known for its utility in the iodination of various aromatic compounds. The reactivity of electrophilic iodine from DIH is influenced by the acidity of the medium, and it has been shown to be effective in organic solvents, successfully iodinating alkylbenzenes, aromatic amines, and phenyl ethers. The structure of the electrophilic iodine species generated from DIH in sulfuric acid has been a subject of discussion, indicating the complexity and versatility of this reagent in different chemical environments .
Synthesis Analysis
The synthesis of 1,3-diiodo-5,5-dimethylhydantoin is not directly described in the provided papers; however, there are insights into the synthesis of its bromo analogue, 1,3-dibromo-5,5-dimethylhydantoin (DBH). Various synthetic methods for DBH are described, including the use of sodium hydroxide, carbonate, and bicarbonate. The reaction pathways vary depending on the base used, which suggests that similar conditions could be adapted for the synthesis of DIH .
Molecular Structure Analysis
While the molecular structure of DIH is not explicitly analyzed in the provided papers, the structure of related compounds such as DBH and their interaction with other molecules is discussed. For example, the coordination behavior of 3-amino-5,5'-dimethylhydantoin with nickel and zinc ions has been studied, providing insights into the potential coordination chemistry of DIH with metal ions. DFT calculations and spectral characterization techniques such as UV-Vis and FTIR spectroscopy have been employed to understand these interactions .
Chemical Reactions Analysis
DIH is an efficient reagent for the iodination of aromatic compounds, with the reactivity of the iodine being controlled by the medium's acidity. Superelectrophilic iodine species are generated when DIH is dissolved in sulfuric acid, which readily reacts with electron-deficient arenes to form iodo derivatives in good yields . Similarly, DBH has been used as a catalyst in various synthesis reactions, such as the synthesis of xanthenes and dihydropyrimidinones, under solvent-free conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of DIH are not directly detailed in the provided papers. However, the properties of DBH, a closely related compound, suggest that DIH would also be stable and commercially available, with the ability to act as a catalyst or reagent under various conditions, including solvent-free and mild conditions. The efficiency of DBH in promoting reactions and its practicality in synthesis imply that DIH would share similar advantageous properties .
Scientific Research Applications
Oxidation of Alcohols and Amines to Nitriles
- Scientific Field: Organic Chemistry
- Application Summary: DIH is used to efficiently convert various primary alcohols, and primary, secondary, and tertiary amines into the corresponding nitriles .
- Methods of Application: The oxidation process involves the use of DIH in aqueous ammonia at 60 °C .
- Results: The nitriles were obtained in good yields .
Iodination of Arenes or Enols
- Scientific Field: Organic Chemistry
- Application Summary: DIH is used as an alternative to NIS (N-iodosuccinimide) for the iodination of arenes or enols .
- Results: The iodination process is facilitated with the use of DIH .
Oxidation of Alcohols and Amines to Nitriles
- Scientific Field: Organic Chemistry
- Application Summary: DIH is used to efficiently convert various primary alcohols, and primary, secondary, and tertiary amines into the corresponding nitriles .
- Methods of Application: The oxidation process involves the use of DIH in aqueous ammonia at 60 °C .
- Results: The nitriles were obtained in good yields .
Iodination of Arenes or Enols
- Scientific Field: Organic Chemistry
- Application Summary: DIH is used as an alternative to NIS (N-iodosuccinimide) for the iodination of arenes or enols .
- Results: The iodination process is facilitated with the use of DIH .
Iodination of Electron-rich Aromatic Compounds
- Scientific Field: Organic Chemistry
- Application Summary: DIH is used in the disulfide-catalyzed electrophilic iodination of electron-rich aromatic compounds .
- Methods of Application: The disulfide activates DIH as a Lewis base to promote the iodination reaction in acetonitrile under mild conditions .
- Results: This system is applicable to a wide range of substrates, including anisoles, acetanilides, imidazoles, and pyrazoles .
Organocatalytic Iodination of Activated Aromatic Compounds
- Scientific Field: Organic Chemistry
- Application Summary: DIH is used as the iodine source in the organocatalytic iodination of activated aromatic compounds with thiourea catalysts in acetonitrile .
- Methods of Application: The iodination is generally highly regioselective .
- Results: The iodination provides high yields of isolated products .
Iodofluorination of Alkynes
- Scientific Field: Organic Chemistry
- Application Summary: DIH is used in the regio- and stereoselective iodofluorination of internal and terminal alkynes .
- Methods of Application: A method for a controlled regioselective double iodofluorination of terminal alkynes is also presented .
Conversion of Aldehydes to Oxazolines
- Scientific Field: Organic Chemistry
- Application Summary: DIH is used to convert various aromatic and aliphatic aldehydes into the corresponding 2-aryl and 2-alkyl-2-oxazolines .
- Methods of Application: The reaction involves 2-aminoethanol and DIH .
- Results: The oxazolines were obtained in good yields .
Preparation of N-benzyl toluenesulfonamides
- Scientific Field: Organic Chemistry
- Application Summary: DIH is used in the preparation of N-benzyl toluenesulfonamides via sulfonylamidation of alkylbenzenes with toluenesulfonamide .
Chemoselective, Stereospecific Iododesilylation of Silylated Alkenes
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-diiodo-5,5-dimethylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6I2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZHCKRAHUPIFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1I)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6I2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176865 | |
Record name | Hydantoin, 1,3-diiodo-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diiodo-5,5-dimethylhydantoin | |
CAS RN |
2232-12-4 | |
Record name | 1,3-Diiodo-5,5-dimethyl-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2232-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydantoin, 1,3-diiodo-5,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002232124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydantoin, 1,3-diiodo-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diiodo-5,5-dimethylhydantoin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84ML8GRH5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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